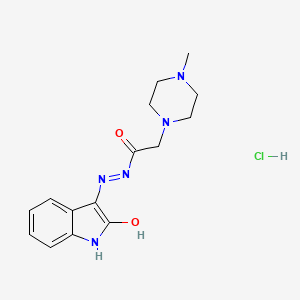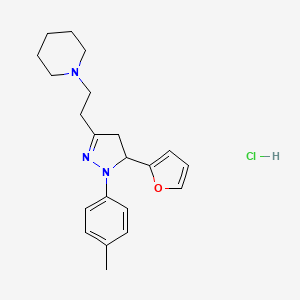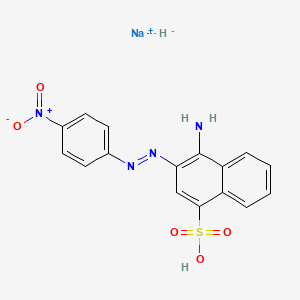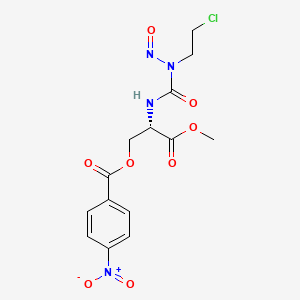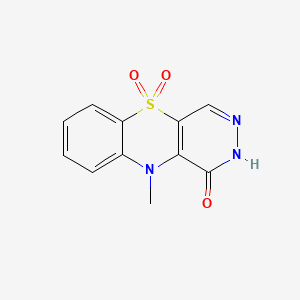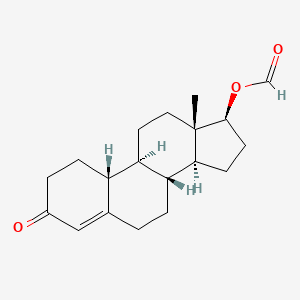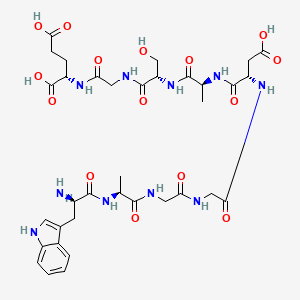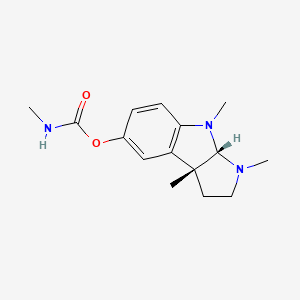
(+)-Physostigmine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Physostigmine, also known as eserine, is a naturally occurring alkaloid found in the Calabar bean (Physostigma venenosum). It is a reversible inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This compound has significant pharmacological importance due to its ability to enhance cholinergic transmission, making it useful in the treatment of various neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Physostigmine involves several steps, starting from simple precursors. One common synthetic route includes the condensation of N-methylcarbamate with a suitable indole derivative under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from the Calabar bean, followed by purification processes such as crystallization and chromatography. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels for pharmaceutical applications.
化学反応の分析
Types of Reactions
(+)-Physostigmine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form physostigmine sulfate, a more stable form used in medical applications.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varied biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include physostigmine sulfate, various analogs with modified pharmacological properties, and degradation products that may be studied for their biological activities.
科学的研究の応用
(+)-Physostigmine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Researchers use it to investigate cholinergic signaling pathways and their role in neurological functions.
Medicine: It is employed in the treatment of conditions like glaucoma, myasthenia gravis, and Alzheimer’s disease due to its ability to enhance cholinergic transmission.
Industry: Its derivatives are explored for potential use in pesticides and other agrochemical applications.
作用機序
(+)-Physostigmine exerts its effects by inhibiting acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The molecular targets include the active site of acetylcholinesterase, where it forms a reversible complex, thereby inhibiting the enzyme’s activity. This mechanism is crucial for its therapeutic effects in treating neurological disorders.
類似化合物との比較
Similar Compounds
Similar compounds include neostigmine, pyridostigmine, and rivastigmine, which are also acetylcholinesterase inhibitors used in various medical applications.
Uniqueness
(+)-Physostigmine is unique due to its natural origin and its ability to cross the blood-brain barrier, making it particularly effective in treating central nervous system disorders. Unlike some of its synthetic analogs, it has a broader range of applications and a well-established safety profile.
特性
CAS番号 |
29347-10-2 |
|---|---|
分子式 |
C15H21N3O2 |
分子量 |
275.35 g/mol |
IUPAC名 |
[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m0/s1 |
InChIキー |
PIJVFDBKTWXHHD-DZGCQCFKSA-N |
異性体SMILES |
C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
正規SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


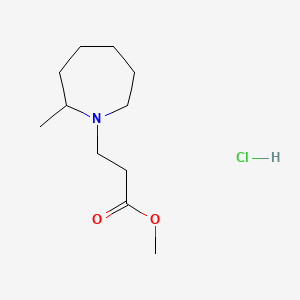

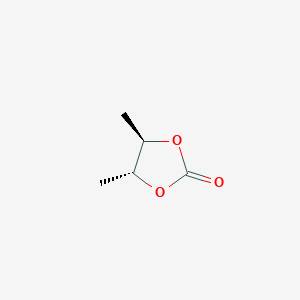

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
